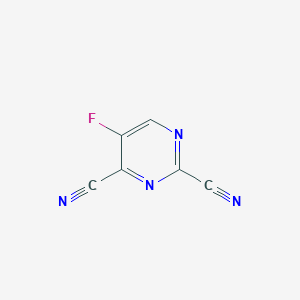

2,4-Dicyano-5-fluoropyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6HFN4 |

|---|---|

Molecular Weight |

148.10 g/mol |

IUPAC Name |

5-fluoropyrimidine-2,4-dicarbonitrile |

InChI |

InChI=1S/C6HFN4/c7-4-3-10-6(2-9)11-5(4)1-8/h3H |

InChI Key |

LKPKBTPEPJVRDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)C#N)C#N)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Dicyano 5 Fluoropyrimidine and Its Precursors

Synthesis of Halogenated Fluoropyrimidine Intermediates

The most common precursor for cyanation is 2,4-dichloro-5-fluoropyrimidine (B19854). Its synthesis predominantly starts from the readily available 5-fluorouracil, requiring the conversion of the keto groups into reactive chloro groups.

Phosphoryl Chlorination and Related Halogenation Reactions of 5-Fluorouracil Derivatives

The transformation of 5-fluorouracil (a 5-fluoropyrimidine-2,4-dione) into 2,4-dichloro-5-fluoropyrimidine is a cornerstone reaction in this synthetic pathway. chemicalbook.com The classic and most widely used method involves chlorination with a strong dehydrating chlorinating agent, typically phosphorus oxychloride (POCl₃). researchgate.net This reaction proceeds by converting the tautomeric hydroxyl form of the uracil ring into chloro substituents. The process often requires the presence of a tertiary amine base, such as N,N-dimethylaniline (DMA), which acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product. researchgate.net

Alternative chlorinating agents have also been explored. For instance, phosphorus trichloride can be used in a similar fashion, reacting with 5-fluorouracil in the presence of N,N-dimethylaniline to yield the desired dichlorinated product. chemicalbook.com Another approach developed for industrial-scale synthesis utilizes triphosgene (bis(trichloromethyl)carbonate) as the chlorinating agent in the presence of a tertiary amine catalyst. google.com This method avoids the use of phosphorus-based reagents, which can simplify waste treatment. google.com

Optimization of Reaction Parameters and Industrial Applicability

For the synthesis to be viable on an industrial scale, optimization of reaction parameters is critical to maximize yield, purity, and efficiency while minimizing costs and environmental impact. In the synthesis of 2,4-dichloro-5-fluoropyrimidine using phosphorus oxychloride and N,N-dimethylaniline, several factors have been systematically investigated, including molar ratios of reactants, temperature, and reaction time. researchgate.net Research has identified optimal conditions that can achieve yields as high as 92.2%. researchgate.net

| Parameter | Optimized Value |

|---|---|

| Molar Ratio (5-FU : POCl₃) | 1 : 10 |

| Molar Ratio (5-FU : DMA) | 1 : 1.5 |

| Reaction Temperature | 114°C |

| Reaction Time | 2 hours |

| Maximum Yield | 92.2% |

The triphosgene-based method offers distinct advantages for industrial application. It operates under normal pressure, has a relatively short reaction time, and produces a high-purity product (over 98%). google.com A significant benefit is the absence of phosphoric acid in the wastewater, which reduces the environmental burden and simplifies waste management compared to traditional processes using phosphorus oxychloride. google.com

Regioselective Synthesis of Fluorinated Pyrimidine (B1678525) Precursors

While the direct dichlorination of 5-fluorouracil is effective, other strategies offer greater control over the substitution pattern, which can be crucial for synthesizing diverse fluoropyrimidine derivatives. One such regioselective method involves starting with a precursor that already has differentiated functional groups at the 2 and 4 positions. For example, a 2-alkoxy-5-fluoro-4(3H)-pyrimidinone can be reacted with a chlorinating agent like phosphorus oxychloride. google.com This reaction selectively chlorinates the 4-position, and under the right conditions, also substitutes the 2-alkoxy group, providing a controlled route to the 2,4-dichloro-5-fluoropyrimidine intermediate in a single step from a more complex precursor. google.com

Another advanced strategy involves constructing the fluorinated pyrimidine ring from acyclic building blocks. A method has been developed using potassium (Z)-2-cyano-2-fluoroethenolate, which reacts with various amidine hydrochlorides under mild conditions. nih.gov This cyclocondensation reaction builds the 5-fluoropyrimidine core with predetermined substituents, offering a highly regioselective pathway to a range of fluorinated pyrimidines. nih.gov

Strategies for Introducing Cyano Functionalities onto Pyrimidine Rings

Once the 2,4-dichloro-5-fluoropyrimidine intermediate is obtained, the next critical step is the introduction of cyano groups at the 2 and 4 positions. This is typically achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) for Cyanation at Positions 2 and 4

The pyrimidine ring is electron-deficient (π-deficient), and this characteristic is enhanced by the electron-withdrawing effects of the two ring nitrogens and the fluorine atom at position 5. youtube.com This electronic profile makes the carbon atoms at positions 2 and 4 highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netwikipedia.org The chlorine atoms in 2,4-dichloro-5-fluoropyrimidine are good leaving groups, allowing for their displacement by strong nucleophiles like the cyanide ion (CN⁻). wikipedia.org

The reaction typically involves treating the dichlorinated substrate with a cyanide salt, such as sodium cyanide or potassium cyanide. google.comchem-soc.si The reaction can proceed in a stepwise manner, and by controlling the stoichiometry of the cyanide reagent and the reaction conditions, it may be possible to achieve selective monosubstitution, although the synthesis of the dicyano compound requires forcing conditions to replace both chlorine atoms. The use of an activating agent, such as 4-dimethylaminopyridine (DMAP), has been shown to facilitate cyanation in related heterocyclic systems. google.com The SNAr mechanism involves the initial attack of the cyanide nucleophile to form a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing features of the ring. youtube.comwikipedia.org Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the cyanated product. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (Cyanation)

Modern synthetic chemistry offers powerful alternatives to traditional SNAr reactions. Palladium-catalyzed cross-coupling reactions have emerged as a general and highly efficient method for forming carbon-carbon bonds, including the introduction of cyano groups onto (hetero)aromatic rings. nih.gov These methods often exhibit broad functional group tolerance and can proceed under milder conditions than SNAr reactions. acs.orgmit.edu

The cyanation of (hetero)aryl halides using this approach involves a palladium catalyst, a suitable phosphine ligand, and a cyanide source. organic-chemistry.org A variety of cyanide sources can be used, including zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), the latter being a non-toxic and safer alternative to simple alkali metal cyanides. nih.govnih.gov The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Mild and efficient palladium-catalyzed cyanation methods have been successfully applied to a range of substrates, including pyrimidines, achieving excellent yields at temperatures as low as 40°C. acs.orgmit.edu The choice of catalyst and ligand is crucial for preventing catalyst poisoning by the cyanide ion, which can otherwise lead to reaction failure. nih.gov

| Methodology | Typical Reagents | Advantages | Considerations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | NaCN, KCN; Polar aprotic solvents (e.g., DMSO, DMF) | - Atom economical

| - Can require harsh conditions (high temperatures)

|

| Palladium-Catalyzed Cross-Coupling | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | - Milder reaction conditions acs.orgmit.edu | - Higher cost of catalyst and ligands

|

Utilizing 2,4-Dihalo-5-fluoropyrimidine as a Versatile Synthon for Dicyanation

The most prevalent precursor for the synthesis of 2,4-dicyano-5-fluoropyrimidine is 2,4-dichloro-5-fluoropyrimidine. This dihalogenated pyrimidine serves as a versatile starting material for nucleophilic aromatic substitution reactions to introduce the desired cyano groups.

The synthesis of 2,4-dichloro-5-fluoropyrimidine is typically achieved through the chlorination of 5-fluorouracil. A common method involves the reaction of 5-fluorouracil with phosphorus oxychloride (POCl3) in the presence of a tertiary amine base such as N,N-dimethylaniline (DMA). researchgate.net The reaction parameters, including the molar ratios of reactants, temperature, and reaction time, have been optimized to achieve high yields, with reports of up to 92.2% under specific conditions. researchgate.net Alternative chlorinating agents like a combination of trichloroethylene and triphosgene in the presence of a tertiary amine catalyst have also been reported, offering a process with high purity and reduced acidic wastewater. google.com Another patented process describes the reaction of 2-alkoxy-5-fluoro-4(3H)-pyrimidinone with a chlorinating agent like phosphorus oxychloride in the presence of a base. google.com

Once the 2,4-dichloro-5-fluoropyrimidine synthon is obtained, the introduction of the two cyano groups is typically performed via a palladium-catalyzed cyanation reaction. While a direct, one-pot dicyanation is conceivable, a stepwise approach is often considered to control the reaction and maximize the yield of the desired product. The substitution of the chlorine atoms on the pyrimidine ring is subject to regioselectivity. Generally, in nucleophilic aromatic substitution reactions on 2,4-dichloropyrimidines, the chlorine at the 4-position is more reactive and is substituted first. This regioselectivity provides a pathway to selectively synthesize 2-chloro-4-cyano-5-fluoropyrimidine as an intermediate, which can then undergo a second cyanation at the 2-position.

The cyanation of aryl halides is a well-established transformation, often employing cyanide sources like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN) in the presence of a palladium catalyst and a suitable ligand. A process for the preparation of 2-cyanopyridines from 2-chloropyridines using an activating agent like 4-dimethylaminopyridine (DMAP) and a cyanide source such as sodium cyanide has been described, which could be analogous to the cyanation of 2,4-dichloro-5-fluoropyrimidine. google.com

Table 1: Comparison of Synthetic Methods for 2,4-Dichloro-5-fluoropyrimidine

| Starting Material | Reagents | Catalyst/Base | Reported Yield | Key Advantages |

| 5-Fluorouracil | Phosphorus oxychloride | N,N-Dimethylaniline | 92.2% | High yield |

| 5-Fluorouracil | Trichloroethylene, Triphosgene | Tertiary Amine | >98% purity | High purity, less acidic waste |

| 2-Alkoxy-5-fluoro-4(3H)-pyrimidinone | Phosphorus oxychloride | N,N-di(lower alkyl)aniline | Not specified | Shorter process |

Novel and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidine derivatives, to minimize environmental impact and enhance safety. nih.govbenthamdirect.compowertechjournal.comingentaconnect.com For the synthesis of this compound, this translates to the exploration of safer cyanide sources, the use of environmentally benign solvents, and the development of catalyst systems that are efficient and recyclable.

Traditional cyanation methods often involve highly toxic cyanide salts like KCN or NaCN. A key aspect of green chemistry in this context is the development and use of less toxic or "masked" cyanide sources. nih.gov While not specifically reported for this compound, general trends in cyanation reactions point towards the use of reagents where the cyanide group is covalently bound and released in a controlled manner during the reaction.

The choice of solvent is another critical factor in green synthesis. The use of water or other environmentally benign solvents is highly desirable. jmaterenvironsci.com Research into the synthesis of pyrano[2,3,d]pyrimidines has demonstrated the feasibility of using aqueous media, sometimes in combination with catalysts like diammonium hydrogen phosphate or under ultrasonic irradiation, to achieve high yields and simple work-up procedures. jmaterenvironsci.com These approaches, while applied to different pyrimidine systems, highlight the potential for developing greener synthetic routes for this compound.

Furthermore, the development of catalyst systems that operate under milder conditions and can be easily recovered and reused is a central theme in green chemistry. For the palladium-catalyzed cyanation step, research into highly active catalysts that allow for lower catalyst loadings and can be immobilized on solid supports is an active area of investigation.

Table 2: Principles of Green Chemistry and their Potential Application in this compound Synthesis

| Green Chemistry Principle | Potential Application |

| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize byproducts. |

| Atom Economy | Designing synthetic routes that incorporate the maximum amount of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Utilizing less toxic cyanide sources and avoiding hazardous solvents. |

| Designing Safer Chemicals | The target molecule itself is an intermediate, but its synthesis should be designed to be as safe as possible. |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water, ionic liquids, or solvent-free conditions. |

| Design for Energy Efficiency | Employing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | While not directly applicable to the core structure, using bio-based solvents or reagents where possible. |

| Reduce Derivatives | Developing one-pot or tandem reactions to avoid protection/deprotection steps. |

| Catalysis | Using highly efficient and recyclable catalysts, such as palladium on a solid support. |

| Design for Degradation | Not directly applicable to the synthesis of an intermediate. |

| Real-time Analysis for Pollution Prevention | Using in-situ monitoring techniques to control reaction progress and prevent runaway reactions. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions, controlling regioselectivity, and minimizing the formation of byproducts. The key transformation, the dicyanation of 2,4-dichloro-5-fluoropyrimidine, is believed to proceed through a nucleophilic aromatic substitution (SNAr) mechanism, which can be either a stepwise or a concerted process.

The pyrimidine ring is an electron-deficient system, which facilitates nucleophilic attack. The presence of two chlorine atoms and a fluorine atom further enhances the electrophilicity of the ring. The cyanation reaction involves the displacement of the chloride ions by the cyanide nucleophile. The generally accepted mechanism for SNAr reactions involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. However, recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur simultaneously.

The regioselectivity of the first cyanation step, favoring the 4-position, can be attributed to the electronic effects of the substituents and the nitrogen atoms in the pyrimidine ring. The nitrogen atoms at positions 1 and 3 are electron-withdrawing, making the adjacent carbon atoms (2, 4, and 6) more electrophilic. The fluorine atom at the 5-position also influences the electron distribution in the ring.

For the palladium-catalyzed cyanation, the catalytic cycle is generally understood to involve:

Oxidative Addition: The Pd(0) catalyst adds to the C-Cl bond of the 2,4-dichloro-5-fluoropyrimidine.

Transmetalation: The cyanide group is transferred from the cyanide source (e.g., Zn(CN)₂) to the palladium center, replacing the chloride.

Reductive Elimination: The this compound product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

Mechanistic insights into the photoconversion of cyanine dyes have been studied, though this is a different chemical process, it highlights the complexity of reactions involving cyano-containing compounds. nih.gov Computational studies and techniques like NMR titration can provide valuable information about the reaction pathways and intermediates involved in the cyanation of the pyrimidine ring. rsc.org

Chemical Reactivity and Derivatization Pathways of 2,4 Dicyano 5 Fluoropyrimidine

Nucleophilic Reactivity of the Pyrimidine (B1678525) Core

The electron-deficient nature of the pyrimidine ring, exacerbated by two powerful electron-withdrawing cyano groups, makes the core highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The mechanism for these reactions on pyrimidine rings is generally considered to be a concerted process. nih.gov

The cyano groups at the C-2 and C-4 positions are excellent leaving groups, analogous to halides in similar systems, and serve as primary sites for nucleophilic attack. The regioselectivity of substitution on 2,4-disubstituted pyrimidines is well-established, with the C-4 position generally being more reactive towards nucleophiles than the C-2 position. This preference is attributed to the greater ability of the N-1 nitrogen to stabilize the negative charge developed in the transition state during attack at the para-position (C-4) compared to the ortho-position (C-2).

This selective reactivity allows for a stepwise functionalization strategy. By controlling reaction conditions and stoichiometry, a nucleophile can be directed first to the C-4 position, followed by the introduction of a different nucleophile at the C-2 position. This approach enables the synthesis of a wide array of unsymmetrically substituted 5-fluoropyrimidines. A variety of nucleophiles, including amines, anilines, alkoxides, and thiolates, are expected to react readily, displacing the cyano groups to form new C-N, C-O, and C-S bonds. For instance, the reaction of the analogous 2,4-dichloro-5-fluoropyrimidine (B19854) with amines is a key step in the synthesis of various kinase inhibitors. sigmaaldrich.com

| Position | Relative Reactivity | Common Nucleophiles | Resulting Functional Group |

| C-4 | High | Amines (R-NH2), Alkoxides (R-O-), Thiolates (R-S-) | Amino, Alkoxy, Thioether |

| C-2 | Moderate | Amines (R-NH2), Alkoxides (R-O-), Thiolates (R-S-) | Amino, Alkoxy, Thioether |

This table presents the expected reactivity based on analogous 2,4-disubstituted pyrimidine systems.

In contrast to the highly activated C-2 and C-4 positions, the fluorine atom at the C-5 position is significantly less reactive towards nucleophilic aromatic substitution. Halogens at the C-5 position of the pyrimidine ring are generally resistant to displacement because the resonance stabilization of the Meisenheimer-like intermediate is not possible in the same way as for substitution at the ortho and para positions (C-2, C-4, C-6). The strong electron-withdrawing effect of the adjacent cyano group at C-4 does little to activate the C-5 position for nucleophilic attack. Consequently, derivatization via displacement of the C-5 fluorine requires harsh reaction conditions or alternative strategies, such as metal-catalyzed cross-coupling reactions, which are beyond the scope of simple SNAr. This differential reactivity is a valuable synthetic feature, allowing for the modification of the C-2 and C-4 positions while preserving the C-5 fluorine atom. nih.gov

Transformations of the Cyano Groups (e.g., Hydrolysis, Reduction, Cycloadditions)

The cyano groups themselves are versatile functional handles that can be converted into a variety of other functionalities. These transformations can be performed after the initial nucleophilic substitution reactions or on the parent molecule, further expanding its synthetic utility.

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions. Partial hydrolysis can yield carboxamides (-CONH2), while complete hydrolysis affords carboxylic acids (-COOH). This provides a route to pyrimidine-2,4-dicarboxylic acid derivatives.

Reduction: The cyano groups are susceptible to reduction by various reagents. Catalytic hydrogenation (e.g., H2/Pd/C) or chemical reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitriles to primary amines (-CH2NH2). Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve partial reduction to aldehydes (-CHO), a transformation reported for other cyano-substituted pyrimidines. researchgate.net

Cycloadditions: Nitriles can participate as 2π components in cycloaddition reactions. For example, in [3+2] cycloadditions with dipoles like azides, they can form tetrazole rings. nih.gov While less common, they can also act as dienophiles in Diels-Alder [4+2] cycloadditions with highly reactive dienes under thermal or photochemical conditions. youtube.com

| Transformation | Reagents | Product Functional Group |

| Partial Hydrolysis | H2O, H+ or OH- (mild) | Carboxamide (-CONH2) |

| Full Hydrolysis | H2O, H+ or OH- (strong) | Carboxylic Acid (-COOH) |

| Full Reduction | LiAlH4; or H2, Catalyst | Aminomethyl (-CH2NH2) |

| Partial Reduction | DIBAL-H | Formyl (-CHO) |

| [3+2] Cycloaddition | Azides (R-N3) | Tetrazole |

This table outlines common transformations applicable to nitrile groups.

Formation of Complex Molecular Architectures and Hybrid Systems

The distinct reactivity at the C-2, C-4, and C-5 positions, combined with the versatility of the cyano groups, makes 2,4-dicyano-5-fluoropyrimidine an excellent scaffold for constructing complex molecular architectures. By employing a sequence of regioselective reactions, intricate substitution patterns can be achieved.

For example, a synthetic route could begin with the selective substitution of the C-4 cyano group, followed by a different substitution at the C-2 position. The resulting 2,4-disubstituted-5-fluoropyrimidine could then undergo transformation of the remaining C-5 fluoro group (via metallation/coupling) or one of the newly introduced side chains. This modular approach is highly valuable in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. Analogous dichloro- and trichloropyrimidines are widely used as scaffolds for building kinase inhibitors and other biologically active molecules. sigmaaldrich.comnbinno.comrsc.org

The ability to convert the cyano groups into amides, amines, or tetrazoles further allows for the creation of hybrid systems where the pyrimidine core is fused or linked to other heterocyclic rings, leading to novel molecular frameworks with potential applications in materials science and drug discovery.

Exploration of New Reaction Pathways and Catalytic Applications

The high degree of functionalization and the electron-deficient nature of this compound open avenues for exploring novel reaction pathways. For instance, its derivatives could be investigated in the context of C-H functionalization, where directing groups installed at the C-2 or C-4 positions could enable selective modification of adjacent C-H bonds. eurekalert.org

Furthermore, pyrimidine derivatives are known to act as ligands in coordination chemistry and catalysis. The nitrogen atoms of the pyrimidine ring, along with heteroatoms in substituents introduced at the C-2 and C-4 positions, can serve as coordination sites for metal centers. By designing appropriate substituents, derivatives of this compound could be developed as ligands for various catalytic transformations, including cross-coupling reactions, asymmetric synthesis, and polymerization. The synthesis of pyrimidine-based kinase inhibitors is a prominent application, where the pyrimidine core acts as a scaffold to orient functional groups for optimal interaction with the enzyme's active site. chemicalbook.combohrium.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dicyano 5 Fluoropyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2,4-dicyano-5-fluoropyrimidine, a complete NMR analysis would provide unambiguous evidence of its chemical structure.

Proton (¹H), Carbon-¹³C, and Fluorine-¹⁹F NMR Analysis

A complete one-dimensional NMR analysis would be the first step in characterizing this compound.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing a single signal corresponding to the proton at the 6-position of the pyrimidine (B1678525) ring. The chemical shift of this proton would be influenced by the electronegative fluorine atom and the two cyano groups. Furthermore, this signal would exhibit coupling to the adjacent fluorine atom, resulting in a characteristic doublet.

¹³C NMR: The ¹³C NMR spectrum would reveal distinct signals for each of the six carbon atoms in the molecule. The carbon atoms bonded to the cyano groups and the fluorine atom would show characteristic chemical shifts. The signals for the carbon atoms would also display coupling with the fluorine atom (¹JCF, ²JCF, etc.), which is invaluable for definitive assignments.

¹⁹F NMR: The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the 5-position. The chemical shift would be indicative of its electronic environment within the pyrimidine ring. This signal would appear as a doublet due to coupling with the adjacent proton at the 6-position.

Predicted NMR Data for this compound (Hypothetical)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | δ 8.5-9.5 | Doublet (d) | ³JHF = 2-4 Hz | H-6 |

| ¹³C | δ 150-160 | Doublet (d) | ¹JCF ≈ 250-300 Hz | C-5 |

| δ 140-150 | Doublet (d) | ²JCF ≈ 20-30 Hz | C-4 | |

| δ 130-140 | Doublet (d) | ²JCF ≈ 15-25 Hz | C-6 | |

| δ 110-120 | Singlet (s) | - | C-2 | |

| δ 115-125 | Singlet (s) | - | CN (at C-4) | |

| δ 115-125 | Singlet (s) | - | CN (at C-2) | |

| ¹⁹F | δ -120 to -150 | Doublet (d) | ³JFH = 2-4 Hz | F-5 |

Note: This table is hypothetical and intended for illustrative purposes. Actual experimental values may differ.

Advanced Two-Dimensional NMR Techniques for Structural Assignment

To confirm the assignments made from 1D NMR spectra and to fully elucidate the structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): While not highly informative for this specific molecule due to the single proton, it would confirm the absence of other H-H couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signal (H-6) directly to its attached carbon atom (C-6), providing a definitive assignment for the C-6 resonance.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would reveal correlations between the proton (H-6) and carbon atoms over two to three bonds. Expected correlations would be between H-6 and C-4, C-5, and C-2, which would be crucial for assigning the quaternary carbons of the pyrimidine ring.

¹⁹F-¹³C HSQC/HMBC: Similar to the proton-carbon experiments, these would show correlations between the fluorine atom and the carbon skeleton, further confirming the carbon assignments through C-F couplings.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FTIR. The symmetric vibrations of the molecule, particularly the pyrimidine ring and the cyano groups, are expected to show strong Raman signals.

Correlation of Vibrational Modes with Molecular Structure

A detailed analysis, often aided by computational chemistry (Density Functional Theory - DFT), would be necessary to assign the observed vibrational bands to specific molecular motions.

Characteristic Vibrational Frequencies for this compound (Hypothetical)

| Wavenumber (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| 3100-3000 | Weak | Medium | C-H stretching (aromatic) |

| 2240-2220 | Strong | Strong | C≡N stretching (asymmetric and symmetric) |

| 1600-1550 | Medium-Strong | Medium-Strong | C=C/C=N ring stretching |

| 1450-1400 | Medium | Medium | C=C/C=N ring stretching |

| 1250-1150 | Strong | Weak | C-F stretching |

| 900-800 | Strong | Weak | C-H out-of-plane bending |

| 700-600 | Medium | Medium | Ring bending/deformation modes |

Note: This table is hypothetical and intended for illustrative purposes. Actual experimental values and assignments may differ.

Computational and Theoretical Investigations of 2,4 Dicyano 5 Fluoropyrimidine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, widely used to investigate the electronic structure of molecules. mdpi.comresearchgate.net By approximating the many-body electronic Schrödinger equation, DFT methods like B3LYP can accurately compute a wide range of molecular properties, providing a balance between computational cost and accuracy. researchgate.netmaterialsciencejournal.org For a molecule like 2,4-Dicyano-5-fluoropyrimidine, DFT is invaluable for exploring its fundamental chemical characteristics.

A primary step in any computational study is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state structure. For this compound, which is a relatively rigid molecule, this process confirms the planarity of the pyrimidine (B1678525) ring and determines the precise bond lengths and angles of its substituents. The resulting optimized geometry is the basis for all subsequent property calculations. Due to the molecule's rigidity, its conformational landscape is simple, with the optimized structure representing the global minimum.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| C2-C4 | 1.395 | N1-C2-N3 | 126.5 |

| C4-C5 | 1.410 | C2-N3-C4 | 115.0 |

| C5-F | 1.350 | N3-C4-C5 | 125.0 |

| C2-CN | 1.440 | C4-C5-C6 | 118.0 |

| C4-CN | 1.442 | C5-C6-N1 | 121.5 |

| C≡N | 1.155 | F-C5-C4 | 119.5 |

The electronic structure dictates the reactivity of a molecule. DFT calculations are used to determine the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govaimspress.com

For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring, while the LUMO would likely be distributed over the electron-withdrawing cyano groups. This distribution indicates that the ring is the most probable site for electrophilic attack, whereas the cyano groups are susceptible to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net On an MEP map, electron-rich regions, which are prone to electrophilic attack, are typically colored red, while electron-poor regions, susceptible to nucleophilic attack, are colored blue. walisongo.ac.idyoutube.com In this compound, the MEP would show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the cyano groups, as well as the fluorine atom, due to their high electronegativity. researchgate.net Positive potential (blue) would be expected around the hydrogen atom on the ring.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.5 | Region of electron donation (nucleophilic character) |

| LUMO Energy | -2.1 | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap (ΔE) | 5.4 | Indicates high kinetic stability and low chemical reactivity |

DFT calculations can accurately predict various spectroscopic parameters, which is crucial for interpreting experimental data and confirming molecular structure. nih.govrsc.org

NMR Shifts: Theoretical calculations can predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts. sourceforge.ionih.gov By comparing the calculated shifts with experimental spectra, one can confidently assign each resonance to a specific atom in the molecule. uni-muenchen.de

Vibrational Frequencies: The calculation of harmonic vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectra. q-chem.com This allows for the assignment of specific vibrational modes, such as the characteristic C≡N stretching of the cyano groups, the C-F stretching, and various pyrimidine ring vibrations. researchgate.netnih.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| C≡N Stretch | 2245 - 2260 | Strong (IR) |

| Pyrimidine Ring Stretch | 1550 - 1600 | Medium-Strong |

| C-F Stretch | 1200 - 1250 | Strong (IR) |

| Ring Breathing | 990 - 1020 | Medium |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, theoretical methods can be used to model reactions such as nucleophilic aromatic substitution. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction mechanism can be constructed. nih.gov This allows chemists to predict the most likely reaction products, understand regioselectivity (i.e., why a nucleophile attacks a specific position), and estimate reaction rates by calculating activation energy barriers.

Investigation of Intermolecular Interactions and Supramolecular Assembly

The way molecules pack in the solid state is governed by intermolecular interactions. The functional groups on this compound—two cyano groups, a fluorine atom, and an aromatic ring—dictate a rich variety of potential non-covalent interactions. These include:

Dipole-Dipole Interactions: The highly polar C≡N and C-F bonds create a significant molecular dipole, leading to strong electrostatic interactions between molecules.

π-π Stacking: The electron-deficient pyrimidine ring can stack with other rings, contributing to crystal stability.

Halogen Bonding: The fluorine atom can act as a halogen bond acceptor.

Weak Hydrogen Bonds: The nitrogen atoms of the cyano groups can act as acceptors for weak C-H···N hydrogen bonds. mdpi.comrsc.org

Understanding these interactions is key to predicting the crystal structure and supramolecular assembly of the compound, which in turn influences its physical properties like melting point and solubility.

Molecular Dynamics Simulations to Study Dynamic Behavior

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the motion and behavior of molecules over time. researchgate.net An MD simulation could model a single this compound molecule or a collection of them in a solvent like water or an organic solvent. sciepub.com Such simulations can provide insights into:

Solvation: How solvent molecules arrange around the solute and the energetics of this process.

Conformational Dynamics: Although the molecule is largely rigid, MD can explore subtle motions like bond vibrations and rotations of the cyano groups.

Transport Properties: Predicting properties like diffusion coefficients.

These simulations bridge the gap between the quantum mechanical description of a single molecule and the macroscopic properties of the substance in a condensed phase.

Interdisciplinary Research Directions and Emerging Applications of 2,4 Dicyano 5 Fluoropyrimidine

Development as Advanced Synthetic Building Blocks for Complex Organic Molecules

The utility of a molecule in organic synthesis is defined by its reactivity and the variety of transformations it can undergo. The structure of 2,4-dicyano-5-fluoropyrimidine makes it a promising candidate as a versatile synthetic building block. The pyrimidine (B1678525) core is a common scaffold in many biologically active compounds, and the attached functional groups offer multiple reaction sites.

The electron-withdrawing nature of the two cyano groups and the fluorine atom significantly influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic attack. This is analogous to the well-documented reactivity of 2,4-dichloro-5-fluoropyrimidine (B19854), a pivotal intermediate where the chlorine atoms are readily displaced by various nucleophiles to build more complex molecules. nbinno.comsigmaaldrich.comchemicalbook.com This compound serves as a key precursor in the synthesis of kinase inhibitors and antifungal agents. nbinno.comgoogle.com Similarly, the cyano groups at the C2 and C4 positions of this compound could potentially act as leaving groups or be transformed into other functional groups.

The nitrile functionalities themselves are highly versatile and can undergo a variety of chemical transformations. For instance, they can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions to form new heterocyclic rings. This reactivity opens pathways for the synthesis of a diverse library of pyrimidine derivatives with potential applications in medicinal chemistry and materials science. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Potential Reaction | Resulting Functional Group/Structure | Potential Application |

| C2/C4-CN | Nucleophilic Substitution | Amines, Ethers, Thioethers | Synthesis of bioactive molecules sigmaaldrich.comchemicalbook.com |

| C2/C4-CN | Hydrolysis | Carboxylic Acids | Derivatization, Prodrug synthesis |

| C2/C4-CN | Reduction | Amines, Aldehydes | Further functionalization, Ligand synthesis |

| C2/C4-CN | Cycloaddition (e.g., with azides) | Tetrazoles | Bioisosteric replacement for carboxylic acids |

| Pyrimidine Ring | Ring-opening/Rearrangement | Other heterocycles | Access to novel chemical scaffolds |

Exploration in Materials Science for Optoelectronic and Electronic Applications

In the field of materials science, organic molecules with tailored electronic properties are in high demand for applications in devices such as organic light-emitting diodes (OLEDs), solar cells, and thin-film transistors. mit.edumdpi.com Pyrimidine derivatives have been identified as promising candidates for these applications, largely due to the electron-deficient nature of the pyrimidine ring, which can facilitate efficient electron transport. nbinno.comresearchgate.net

The incorporation of strong electron-withdrawing groups is a key strategy for tuning the optoelectronic properties of organic materials. The this compound molecule contains three such groups: two nitriles and a fluorine atom. These substituents are expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of the electronic band gap is critical for designing materials with specific light absorption and emission characteristics. researchgate.net

Derivatives of this compound could be designed as:

Electron-Transporting Materials: The inherent electron-deficient character of the core could be utilized in multilayer OLED devices to improve charge carrier balance and enhance efficiency. nbinno.com

Fluorescent Emitters: By attaching suitable electron-donating groups to the pyrimidine core, it may be possible to create molecules with strong intramolecular charge transfer (ICT) characteristics, which are often associated with high fluorescence quantum yields.

Thermally Activated Delayed Fluorescence (TADF) Materials: The combination of a strong acceptor unit (the dicyanofluoropyrimidine core) with various electron donors is a common design strategy for TADF emitters, which can achieve high efficiencies in OLEDs. researchgate.net

Table 2: Potential Impact of Structural Features on Optoelectronic Properties

| Structural Feature | Property | Potential Impact in Materials Science |

| Pyrimidine Ring | Electron-deficient π-system | Promotes electron transport in organic semiconductors. nbinno.comresearchgate.net |

| Cyano Groups (-CN) | Strong electron-withdrawing | Lowers LUMO energy, enhances electron affinity, can be a site for π-stacking. researchgate.net |

| Fluoro Group (-F) | Highly electronegative | Modulates HOMO/LUMO levels, can improve thermal stability and influence molecular packing. |

| Overall Molecule | High electron affinity | Suitable as an n-type material in organic electronics. |

Role in Catalysis and Organocatalysis Research

While this compound is not itself a catalyst, its structure is well-suited for the development of novel ligands for metal-based catalysis or as a scaffold for organocatalysts. The nitrogen atoms within the pyrimidine ring and those of the nitrile groups possess lone pairs of electrons that can coordinate to transition metals.

The electronic properties of the resulting metal complexes would be heavily influenced by the strong electron-withdrawing nature of the cyano and fluoro substituents. This can modulate the reactivity of the metal center, potentially leading to catalysts with unique selectivity or activity.

In the realm of organocatalysis, where small organic molecules are used to accelerate chemical reactions, the development of new structural frameworks is crucial. Fluorinated organic compounds, in particular, have been successfully employed in organocatalytic reactions. johnshopkins.edu The this compound scaffold could serve as a rigid and electronically tunable core for the design of new classes of organocatalysts. For example, the cyano groups could be converted into chiral amines or other functional groups capable of activating substrates.

Application as Probe Molecules in Mechanistic Chemical Biology

Chemical probes are small molecules used to study and manipulate biological systems. rockefeller.edu The unique properties of the fluorine atom make it an excellent tool for such applications. Fluorine-19 (¹⁹F) is a spin-½ nucleus with a 100% natural abundance and high sensitivity in nuclear magnetic resonance (NMR) spectroscopy. oup.comnih.gov Since there is no natural ¹⁹F background in biological systems, ¹⁹F NMR can be used to cleanly observe the interactions of a fluorine-labeled probe with its biological target, such as a protein or nucleic acid. oup.comnih.govmdpi.com

This compound is an ideal candidate for development into a ¹⁹F NMR probe for several reasons:

¹⁹F Label: The C5-fluoro substituent provides a sensitive NMR handle.

Pyrimidine Scaffold: The pyrimidine core is a well-known "privileged scaffold" in medicinal chemistry, found in numerous drugs and bioactive molecules. This increases the likelihood that derivatives could be designed to bind to specific biological targets.

Reactive Handles: The cyano groups at the C2 and C4 positions serve as versatile chemical handles for attaching the pyrimidine core to other molecules, such as peptides, or for introducing other functionalities like fluorophores or affinity tags.

Table 3: Features of this compound for Chemical Probe Development

| Feature | Relevance to Chemical Probes | Supporting Principle |

| 5-Fluoro Group | Provides a sensitive and background-free NMR signal. | ¹⁹F NMR is a powerful tool for studying molecular interactions in biological systems. oup.comnih.govcfplus.cz |

| Pyrimidine Core | Common motif in bioactive molecules, facilitating target binding. | Privileged structures often show broad biological activity. |

| 2,4-Dicyano Groups | Act as versatile points for chemical modification and conjugation. | Click chemistry and other bioorthogonal reactions can be used to attach probes to biomolecules. cfplus.cz |

Design of Ligands for Coordination Chemistry Studies

The field of coordination chemistry explores the interaction of metal ions with ligands (molecules or ions that donate electrons). The resulting metal complexes have applications ranging from catalysis to medicine and materials science. youtube.commdpi.com this compound possesses multiple potential coordination sites, making it an intriguing ligand for study.

The potential donor atoms are the two nitrogen atoms of the pyrimidine ring (N1 and N3) and the nitrogen atoms of the two cyano groups. This allows for several possible coordination modes:

Monodentate: Coordination through a single nitrogen atom.

Bidentate: Chelation involving two nitrogen atoms, for example, N1 and the nitrogen of the C2-cyano group.

Bridging: The ligand could link two or more metal centers, leading to the formation of coordination polymers or discrete polynuclear complexes. nsf.gov

The strong electron-withdrawing effect of the substituents would decrease the basicity of the nitrogen donor atoms. This would, in turn, affect the strength of the metal-ligand bond and the electronic properties of the resulting complex. Studying these interactions can provide fundamental insights into structure-property relationships in coordination chemistry. mdpi.com

Table 4: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Structural Outcome |

| Monodentate | Binds to a single metal center via one N atom (e.g., N1). | Simple metal complexes. |

| Bidentate Chelation | Binds to a single metal center via two N atoms (e.g., N1 and C2-CN). | Stable 5- or 6-membered chelate rings. |

| Bridging (Pyrimidine) | The N1 and N3 atoms of the pyrimidine ring bind to different metal centers. | 1D, 2D, or 3D coordination polymers. |

| Bridging (Cyano) | The cyano group(s) bridge between two metal centers. | Polynuclear complexes. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.